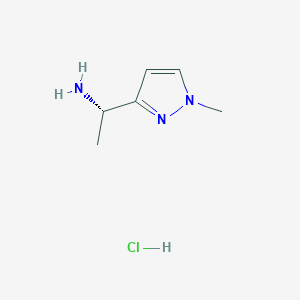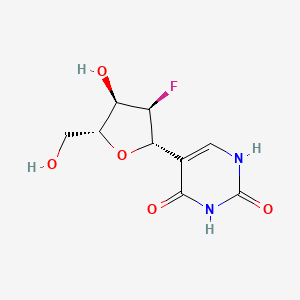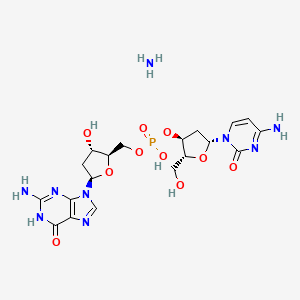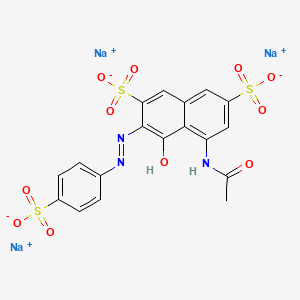![molecular formula C10H9ClF3NO B1436969 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine CAS No. 1266475-62-0](/img/structure/B1436969.png)
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine
Übersicht
Beschreibung
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is a useful research compound. Its molecular formula is C10H9ClF3NO and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Azetidines, including 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine, are recognized for their role in accessing underexplored chemical spaces useful for drug discovery. Techniques such as the calcium(II)-catalyzed Friedel-Crafts reaction have been employed to synthesize 3,3-diarylazetidines, showcasing the potential of azetidines in the preparation of drug-like compounds through derivatization processes (Denis et al., 2018). Additionally, azetidines serve as precursors for diverse CF3-containing compounds, demonstrating their versatility in synthetic organic chemistry (Kenis et al., 2012).
Application in Medicinal Chemistry
Azetidine derivatives have been explored for their potential in developing new therapeutic agents. For instance, azetidines have been used as building blocks for the synthesis of trifluoromethyl-containing aminopropanes and other bioactive molecules, showcasing their role in medicinal chemistry and drug design (Dao Thi et al., 2018). Additionally, certain azetidin-2-one derivatives have shown promising antiproliferative activity against human breast cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Chimento et al., 2013).
Agricultural Applications
Research on azetidine derivatives extends into agrochemical applications, where these compounds have been evaluated for their insecticidal properties. Notably, some azetidine-based compounds exhibit significant insecticidal activity, suggesting their potential use in developing novel pesticides (Jain et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of agrochemicals and pharmaceuticals , suggesting that the targets could be enzymes or receptors involved in biological pathways relevant to these fields.
Mode of Action
It’s known that the trifluoromethyl group and the pyridine moiety in similar compounds can interact with biological targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of agrochemicals and pharmaceuticals , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its density and boiling point , may influence its pharmacokinetic profile.
Result of Action
Similar compounds have been used in the synthesis of agrochemicals and pharmaceuticals , suggesting that they may have a variety of biological effects.
Action Environment
The compound’s physicochemical properties, such as its density and boiling point , may be influenced by environmental conditions such as temperature and pressure.
Biochemische Analyse
Biochemical Properties
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter the metabolic flux within cells, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, which may have long-term effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSHKKRKNOXOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)

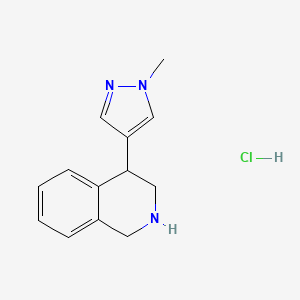

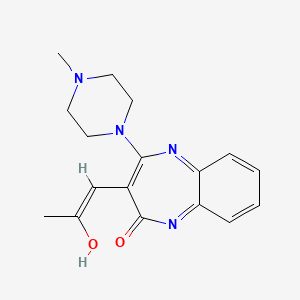

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)
![[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B1436898.png)

